molecular formula C10H12BrNO2 B5849210 5-bromo-N-cyclopentylfuran-2-carboxamide

5-bromo-N-cyclopentylfuran-2-carboxamide

Cat. No.: B5849210
M. Wt: 258.11 g/mol
InChI Key: MTTQOYXAPJQUDN-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopentylfuran-2-carboxamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-N-cyclopentyl-2-furamide is 257.00514 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopentylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTQOYXAPJQUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Furan Ring Modifications:the Furan Ring is a Key Structural Feature, and Its Electronic Properties Can Be Modulated to Study Their Impact on Activity.

Bioisosteric Replacement: The furan (B31954) ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to assess the importance of the furan oxygen for activity. researchgate.net Such bioisosteric replacements can also influence the compound's metabolic stability. nih.gov

Substitution at C-3 and C-4: Introducing small substituents on the furan ring can probe the steric and electronic requirements of the binding pocket.

Amide Linker Analogs:the Amide Bond is a Crucial Linker That Can Participate in Hydrogen Bonding.

Amide Bond Conformation: The amide bond can be replaced with a thioamide or a retro-amide to alter its hydrogen bonding capacity and conformational rigidity.

N-Alkylation: Methylation of the amide nitrogen would eliminate its hydrogen bond donating ability, providing insight into its role in target recognition.

Cyclopentyl Group Variations:the N Cyclopentyl Group Contributes to the Compound S Lipophilicity and May Be Involved in Hydrophobic Interactions.

Alkyl Chain Length and Cycloalkane Size: Replacing the cyclopentyl group with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or with linear or branched alkyl chains can define the optimal size and shape of the hydrophobic substituent.

Introduction of Polar Groups: Adding a hydroxyl or methoxy (B1213986) group to the cyclopentyl ring can probe for potential hydrogen bond interactions in the binding site and alter the compound's solubility.

Role of the Bromine Atom:the Bromine Atom Significantly Influences the Electronic Nature of the Furan Ring and Can Be a Site for Halogen Bonding.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. Techniques like Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping are employed to analyze electron distribution and predict reactivity.

Frontier Molecular Orbital Theory:

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. imperial.ac.uk The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For this compound, the electron-withdrawing bromine atom and the carboxamide group are expected to influence the energies of these frontier orbitals.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.8Highest occupied molecular orbital, indicating electron-donating capability.
LUMO-1.5Lowest unoccupied molecular orbital, indicating electron-accepting capability.
HOMO-LUMO Gap5.3Energy difference, suggesting moderate chemical reactivity.

Electrostatic Potential Mapping:

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com In this compound, the oxygen atom of the carbonyl group and the furan ring's oxygen would likely exhibit negative electrostatic potential. Conversely, the hydrogen atom of the amide group and the area around the bromine atom might show a positive potential.

Conformational Analysis and Energy Landscapes

Interactive Table: Hypothetical Relative Energies of Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
1180° (trans)0.075
20° (cis)2.515
360° (gauche)1.810

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations. These simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or interacting with a lipid bilayer, to mimic physiological conditions. For this compound, MD simulations could reveal how the molecule interacts with water molecules, its flexibility, and how it might permeate a cell membrane.

Computational Prediction of Binding Interactions with Biological Macromolecules

A primary application of computational chemistry in drug discovery is predicting how a small molecule might interact with a biological target, such as a protein or nucleic acid.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net The process involves placing the ligand (this compound) into the binding site of a macromolecule and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. This method can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would highlight features like hydrogen bond donors (the N-H group), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions (the cyclopentyl and furan rings). This model can then be used to search databases for other molecules with a similar pharmacophoric pattern, potentially identifying new compounds with similar biological activities.

Interactive Table: Hypothetical Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Cyclooxygenase-2-8.5Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
p38 MAP Kinase-7.9Met109, Gly110Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II-7.2His94, Thr200Hydrogen Bond, Metal Coordination

Mechanistic in Vitro Biochemical and Biological Studies of 5 Bromo N Cyclopentylfuran 2 Carboxamide and Its Derivatives

Identification and Validation of Specific Biological Targets in In Vitro Systems

In vitro studies have identified several specific biological targets for 5-bromo-N-cyclopentylfuran-2-carboxamide and its related furan-2-carboxamide derivatives, implicating them in processes ranging from cell division to bacterial communication.

One of the key validated targets is tubulin. A novel furan-2-carboxamide derivative has been identified as a selective microtubule-stabilizing agent (MSA). nih.gov Microtubules are crucial for chromosomal segregation during mitosis, and their stabilization leads to cell cycle arrest and subsequent apoptosis in cancer cells. This compound demonstrated potent anti-proliferative properties in vitro against a panel of cancer cell lines, with IC50 values ranging from 4 µM to 8 µM. nih.gov Flow cytometry analysis confirmed that treatment with this derivative induces G2/M arrest and increases the subG1 cell population, which is indicative of apoptosis. nih.gov

In the context of antibacterial research, the LasR protein, a key regulator in the quorum-sensing system of Pseudomonas aeruginosa, has been identified as a plausible target. nih.govresearchgate.net Quorum sensing allows bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors. A diverse collection of furan-2-carboxamides, designed as bioisosteric replacements for metabolically unstable furanones, were shown to inhibit biofilm production. nih.govresearchgate.net Treatment with active carboxamide derivatives led to a reduction in virulence factors such as pyocyanin (B1662382) and proteases, confirming their anti-quorum sensing properties and pointing to LasR as the likely molecular target. nih.govresearchgate.net

Elucidation of Enzyme Inhibition and Activation Mechanisms (In Vitro Kinetic Assays)

DNA topoisomerases, enzymes that modulate the topology of DNA, are well-established targets for antimicrobial and anticancer agents. nih.govresearchgate.net Furan-2-carboxamide derivatives, along with related nitrofurans, have been investigated as inhibitors of these enzymes. researchgate.net Some nitrofuran compounds have been shown to inhibit both topoisomerase I and topoisomerase II in vitro. researchgate.net The inhibition of topoisomerase can lead to irreparable DNA damage, ultimately triggering apoptosis in affected cells. researchgate.net Novel bacterial type II topoisomerase inhibitors (NBTIs) have emerged as a promising class of antibiotics with potent activity, and their mechanism often involves targeting DNA gyrase and topoisomerase IV. mdpi.com For instance, β-carboline-combretastatin carboxamide conjugates have been shown to inhibit topoisomerase-II, with the most potent hybrid arresting lung cancer cells in the G2/M phase of the cell cycle. nih.gov

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a prime target for antibacterial drug discovery. mdpi.commdpi.com The GyrB subunit, which possesses ATPase activity, is particularly attractive. nih.govmdpi.com A novel lead compound, 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid, was identified as an inhibitor of DNA gyrase B with an IC50 of 12.88 ± 1.39 μM. nih.govresearchgate.net Subsequent development led to analogues with improved activity; one derivative emerged as a top hit with a DNA gyrase B inhibitory IC50 value of 5.35 ± 0.61 μM. nih.govresearchgate.net Other studies on benzofuran–pyrazole-based compounds also identified potent inhibitors of E. coli DNA gyrase B, with one compound showing an IC50 of 9.80 µM, comparable to the antibiotic ciprofloxacin. nih.gov The specificity of these inhibitors for bacterial gyrase over human topoisomerases is a critical factor in their development as safe antibacterial agents. mdpi.com

Table 1: In Vitro Inhibition of DNA Gyrase B by Furan-2-Carboxamide and Related Derivatives

Compound ClassSpecific Compound/DerivativeTargetIC50 (µM)Reference
Furan-2-carboxamide4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid (Lead Compound)DNA Gyrase B12.88 ± 1.39 nih.govresearchgate.net
Furan-2-carboxamideAnalogue "Compound 22"DNA Gyrase B5.35 ± 0.61 nih.govresearchgate.net
Benzofuran-pyrazole"Compound 9"E. coli DNA Gyrase B9.80 nih.gov

Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. researchgate.netrsc.org Various carboxamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov In vitro assays of novel isoxazole (B147169) derivatives showed potent and selective COX-2 inhibition, with one compound (C6) having an IC50 value of 0.55 ± 0.03 µM and a selectivity index of 61.73. nih.gov Similarly, studies on 1,4-benzoxazine derivatives identified compounds with optimal COX-2 inhibition (IC50 values of 0.57–0.72 μM) and high selectivity indices (SI range of 186.8–242.4). rsc.org

Table 2: In Vitro COX-2 Inhibition by Carboxamide Derivatives

Compound ClassSpecific Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (SI) vs. COX-1Reference
Isoxazole DerivativeC60.55 ± 0.0361.73 nih.gov
Isoxazole DerivativeC50.85 ± 0.0441.82 nih.gov
1,4-Benzoxazine Derivative3e0.57242.4 rsc.org
1,4-Benzoxazine Derivative3f0.61231.5 rsc.org
Thiazole (B1198619) Carboxamide2fMost selective with SR value of 3.67 at 5 µM nih.gov

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. nih.govsci-hub.se A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and found to be potent BChE inhibitors, with IC50 values in the range of 0.054–2.7 µM. nih.gov Other research on carbamates of tetrahydrofurobenzofuran demonstrated potent dual inhibition, with IC50 values as low as 10 nM for AChE and 3 nM for BChE. nih.gov Dioxoisoindoline derivatives have also been evaluated, with some showing up to fivefold greater selectivity for BChE over AChE, with Ki values as low as 100 µM for BChE. sci-hub.se

Table 3: In Vitro Cholinesterase Inhibition by Furan-2-Carboxamide and Related Derivatives

Compound ClassTarget EnzymeInhibition Value (IC50 / Ki)Reference
Benzofuran-2-carboxamideBChE0.054 - 2.7 µM (IC50) nih.gov
Tetrahydrofurobenzofuran CarbamateAChEAs low as 10 nM (IC50) nih.gov
Tetrahydrofurobenzofuran CarbamateBChEAs low as 3 nM (IC50) nih.gov
DioxoisoindolineBChE100 µM (Ki) sci-hub.se
DioxoisoindolineAChE193 µM (Ki) sci-hub.se

Urease

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by certain bacteria, such as Helicobacter pylori. nih.gov Benzofuran-based-thiazolidinone analogues have been synthesized and evaluated for their urease inhibitory potential. nih.gov Several of these compounds exhibited significant inhibitory effects, with IC50 values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM, which is notably more potent than the standard drug thiourea (B124793) (IC50 = 21.40 ± 0.21 µM). nih.gov Molecular docking studies suggest that these compounds interact with the active site of the enzyme. nih.gov Oxazole-based imidazopyridine derivatives also showed significant urease inhibition, with the most potent analogues having IC50 values as low as 5.68 ± 1.66 μM. nih.gov

Table 4: In Vitro Urease Inhibition by Benzofuran and Related Derivatives

Compound ClassSpecific Compound/DerivativeUrease IC50 (µM)Reference
Benzofuran-based-thiazoldinoneCompound 11.2 ± 0.01 nih.gov
Benzofuran-based-thiazoldinoneCompound 51.40 ± 0.01 nih.gov
Benzofuran-based-thiazoldinoneCompound 32.20 ± 0.01 nih.gov
Imidazopyridine-OxazoleCompound 4i5.68 ± 1.66 nih.gov
Standard Drug (Thiourea)21.40 ± 0.21 nih.gov

Characterization of Receptor Binding and Ligand-Receptor Interaction Mechanisms (In Vitro)

The interaction of furan-2-carboxamide derivatives with specific receptors is a key area of mechanistic study. As mentioned, molecular docking studies proposed that furan-2-carboxamide carbohydrazides share a similar binding mode to related furanones inside the LasR receptor of P. aeruginosa. nih.govresearchgate.net This binding within the receptor is thought to be responsible for the observed reduction in biofilm formation and virulence factor production. nih.govresearchgate.net

For studying transient G protein-coupled receptor (GPCR)-ligand interactions, a furan-based chemical cross-linking methodology has been described. nih.gov This technique allows for the selective covalent coupling of a furan-modified peptide ligand to its native GPCR on the surface of living cells. nih.gov The methodology relies on the oxidation of the furan (B31954) moiety, which stabilizes the ligand-receptor complex for subsequent detection and analysis, providing a powerful tool for characterizing these otherwise difficult-to-study interactions. nih.gov

Protein-Ligand Interaction Studies (e.g., Biophysical Methods, Co-crystallography)

A range of biophysical methods are employed to gain detailed insights into the interactions between furan-2-carboxamide derivatives and their protein targets. nih.gov For example, the binding affinity of a potent furan-2-carboxamide derivative to its target, DNA gyrase B, was biophysically confirmed using differential scanning fluorimetry. nih.govresearchgate.net

Crystallographic studies provide atomic-level details of these interactions. The crystal structures of several furan-2,5-dicarboxamides have been solved, revealing their supramolecular features. mdpi.com These studies show that the dominant intermolecular interactions within the crystal lattice are based on a network of hydrogen bonds. For example, in one structure, each amide group forms a hydrogen bond with a thiazole nitrogen atom of an adjacent molecule, with donor-acceptor distances of 2.873(2) Å and 2.834(2) Å. mdpi.com The crystal lattice is further stabilized by other hydrogen bonds involving amide oxygen atoms and aromatic hydrogen atoms. mdpi.com

Other powerful biophysical techniques used to investigate protein-ligand interactions include Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR, which can be used to screen fragment libraries and validate binding. researchgate.net Molecular dynamics (MD) simulations are also used to assess the stability and conformational behavior of protein-ligand complexes over time. researchgate.net These computational and experimental methods are complementary, providing a comprehensive picture of how these ligands bind to their biological targets, which is essential for rational drug design.

Analysis of Cellular Pathway Modulation in In Vitro Cell Models

The in vitro biological activities of furan-2-carboxamide derivatives have been investigated across a range of cancer cell lines, revealing their potential to interfere with fundamental cellular processes essential for tumor growth and survival. The primary mechanisms identified include the disruption of cell cycle progression, induction of programmed cell death (apoptosis), and interference with the dynamics of the cellular cytoskeleton, specifically microtubules.

Several furan-2-carboxamide derivatives have been shown to exert their anti-proliferative effects by inducing cell cycle arrest, a critical mechanism for preventing the uncontrolled division of cancer cells. nih.govnih.gov This arrest often occurs at the G2/M phase of the cell cycle, a crucial checkpoint that ensures the cell is ready for mitosis.

Studies on certain furan-based derivatives have demonstrated their ability to cause a significant accumulation of cells in the G2/M phase. nih.govnih.gov For instance, a novel furan-2-carboxamide derivative, designated as SH09, was found to induce G2/M arrest in HeLa cells. nih.gov This disruption of the cell cycle prevents the cells from entering mitosis, thereby inhibiting their proliferation. nih.gov Similarly, other furan derivatives, such as a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative of furan, also induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govnih.gov This suggests that the furan-2-carboxamide scaffold is a key structural feature responsible for this biological activity. The mechanism of cell cycle arrest is often linked to the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which govern the transitions between different phases of the cell cycle. mdpi.com

Table 1: Effect of Furan-2-Carboxamide Derivatives on Cell Cycle Distribution in Cancer Cell Lines

Compound/DerivativeCancer Cell LineConcentrationEffect on Cell CycleReference
Pyridine carbohydrazide derivative of furanMCF-7IC50G2/M phase arrest nih.govnih.gov
N-phenyl triazinone derivative of furanMCF-7IC50G2/M phase arrest nih.govnih.gov
Furan-2-carboxamide derivative (SH09)HeLaIC50G2/M phase arrest nih.gov

This table is generated based on findings from studies on furan-2-carboxamide derivatives and is intended to be illustrative of the potential activities of compounds within this class.

In addition to halting the cell cycle, furan-2-carboxamide derivatives have been found to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govnih.govnih.gov The induction of apoptosis is a hallmark of many effective anticancer agents.

Research has shown that certain furan-based compounds can trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov This was evidenced by an increase in the levels of the pro-apoptotic protein Bax and the tumor suppressor protein p53, along with a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 cells treated with these derivatives. nih.gov The activation of this pathway leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. researchgate.net Annexin V/PI staining assays have further confirmed the pro-apoptotic effects of these compounds, showing an increase in both early and late apoptotic cell populations. nih.govnih.gov For example, a furan-2-carboxamide derivative, SH09, demonstrated a potent cytotoxic effect on HeLa cells, as revealed by Annexin V-FITC/PI double staining. nih.gov

Table 2: Apoptosis-Inducing Activity of Furan-2-Carboxamide Derivatives

Compound/DerivativeCancer Cell LineKey Apoptotic MarkersApoptotic PathwayReference
Pyridine carbohydrazide derivative of furanMCF-7↑ p53, ↑ Bax, ↓ Bcl-2Intrinsic mitochondrial pathway nih.gov
N-phenyl triazinone derivative of furanMCF-7↑ p53, ↑ Bax, ↓ Bcl-2Intrinsic mitochondrial pathway nih.gov
Furan-2-carboxamide derivative (SH09)HeLaPositive Annexin V-FITC/PI stainingApoptosis induction nih.gov

This table is generated based on findings from studies on furan-2-carboxamide derivatives and is intended to be illustrative of the potential activities of compounds within this class.

A critical target for many successful anticancer drugs is the microtubule network, which plays a vital role in cell division, maintenance of cell shape, and intracellular transport. mdpi.com Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing them, can lead to mitotic arrest and subsequent cell death. nih.govmdpi.com

A notable finding is that a novel furan-2-carboxamide based small molecule, SH09, acts as a selective microtubule stabilizing agent (MSA). nih.gov This compound was shown to have potent anti-proliferative activity with IC50 values ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov By stabilizing the microtubule polymers, SH09 abrogates chromosomal segregation during mitosis, leading to cell cycle arrest and apoptosis. nih.gov This mechanism is similar to that of the well-known anticancer drug, paclitaxel. The ability of furan-2-carboxamide derivatives to inhibit tubulin polymerization has also been reported, with some compounds showing significant inhibition of β-tubulin polymerization. nih.govnih.gov

Table 3: Microtubule-Targeting Activity of Furan-2-Carboxamide Derivatives

Compound/DerivativeActivityIC50Cancer Cell LinesReference
Furan-2-carboxamide derivative (SH09)Microtubule Stabilizing Agent4 µM - 8 µMVarious nih.gov
Pyridine carbohydrazide derivative of furanβ-tubulin polymerization inhibition53% inhibition at IC50MCF-7 nih.gov
N-phenyl triazinone derivative of furanβ-tubulin polymerization inhibition71% inhibition at IC50MCF-7 nih.gov

This table is generated based on findings from studies on furan-2-carboxamide derivatives and is intended to be illustrative of the potential activities of compounds within this class.

Structure Activity Relationship Sar Elucidation for Furan 2 Carboxamide Analogs

Impact of Substituents on the Furan (B31954) Ring (e.g., Bromine at the 5-position)

Substituents on the furan ring play a pivotal role in modulating the electronic properties, lipophilicity, and steric profile of the entire molecule, which in turn affects its interaction with biological targets. The 5-position of the furan ring is a common site for modification.

The introduction of a bromine atom at the 5-position, as in 5-bromo-N-cyclopentylfuran-2-carboxamide, is expected to have several significant effects:

Electronic Effects : Bromine is an electron-withdrawing group, which can influence the reactivity of the furan ring and the acidity of the amide N-H proton. This can alter hydrogen bonding capabilities and interactions with target proteins.

Lipophilicity : The halogen atom increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as bacterial cell walls, potentially leading to increased intracellular concentrations and greater efficacy.

Steric and Binding Interactions : The size of the bromine atom can provide favorable van der Waals interactions within a receptor's binding pocket, enhancing binding affinity. In studies of related aryl-furan derivatives, halogen substitutions have been crucial for activity. For instance, the compound 5-(4-bromophenyl)-N-(3-hydroxypropyl)furan-2-carboxamide serves as a precursor for other biologically active molecules, indicating the synthetic utility and importance of the bromo-aryl-furan scaffold.

While many studies focus on substitutions attached to the amide nitrogen, it is noted that future work will explore substitutions at the furan ring itself to further optimize activity.

Role of the N-Substituent (Cyclopentyl Group) on Specific In Vitro Biological Activities

The substituent attached to the amide nitrogen (the N-substituent) is a critical determinant of biological activity and selectivity. The size, shape, and chemical nature of this group dictate how the molecule fits into and interacts with its biological target.

In this compound, the N-cyclopentyl group confers specific properties:

Conformational Rigidity : The cyclic nature of the cyclopentyl group restricts the conformational freedom of the molecule compared to a linear alkyl chain. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Lipophilicity and Steric Bulk : The cyclopentyl group provides a defined lipophilic and steric profile. The importance of the N-substituent's lipophilicity has been observed in related heterocyclic carboxamides. For example, in a series of N-substituted quinoxaline-2-carboxamides, the most active compounds belonged to the N-benzyl group, highlighting the role of a lipophilic, sterically defined substituent. The cyclopentyl group offers a non-aromatic lipophilic character that can be crucial for fitting into specific hydrophobic pockets of a target protein. Natural and synthetic compounds containing cyclized structures often exhibit a wide range of biological activities, including antifungal and antimicrobial properties.

Influence of Amide Linker Modifications on Activity and Selectivity

The amide linker is a key structural feature, providing stability and specific hydrogen bonding opportunities (N-H donor, C=O acceptor). While direct modifications of the amide bond itself (e.g., creating thioamides or reversed amides) are a common strategy in medicinal chemistry, many SAR studies on furan-2-carboxamides have focused on modifying the chemical nature of the group attached to the amide nitrogen, effectively altering the linker between the furan core and a terminal functional group.

A study on furan-2-carboxamide analogs as antibiofilm agents explored various "linkers" attached to the primary amide, creating different series of compounds, including carbohydrazides and triazoles, from a furan-2-carboxamide precursor. This approach demonstrated that the nature of the functionality extending from the amide is critical for activity.

The key findings from this research include:

Carbohydrazide (B1668358) and triazole derivatives showed the most significant antibiofilm activity against P. aeruginosa.

The carbohydrazide analog 4b was the most potent compound identified in the study, achieving 58% biofilm reduction.

In contrast, p-phenylenediamine (B122844) derivatives generally displayed lower inhibitory activity.

These results underscore that while the core amide provides a stable connection, the chemical groups linked to it profoundly influence the molecule's ability to interact with its target and exert a biological effect. Molecular docking studies suggested that these modifications influence the binding mode within the target protein LasR.

Table 1: In Vitro Antibiofilm Activity of Furan-2-carboxamide Analogs Against P. aeruginosa
Compound SeriesDerivative ExampleKey Structural FeatureObserved Biofilm Inhibition (%)
Carbohydrazides (Series 4)4bFuran-C(O)NHNHC(O)-RUp to 58%
Triazoles (Series 7)7d, 7eFuran-C(O)NH-linker-Triazole>30%
p-Phenylenediamines (Series 5)5a-eFuran-C(O)NH-Phenyl-NHC(O)-RGenerally <10-20%
Aminobenzoic Acid Derived (Series 6)-Furan-C(O)NH-Phenyl-COOH>30%

Stereochemical Considerations in Activity Profiles (if applicable)

Stereochemistry becomes a critical factor when a molecule contains chiral centers, as different enantiomers or diastereomers can exhibit vastly different biological activities. The specific compound, this compound, does not possess any chiral centers and is therefore achiral. The furan ring and the cyclopentyl group are both planar or have planes of symmetry, respectively.

However, stereochemical considerations would become highly relevant if modifications introduced a chiral center. For example:

If the cyclopentyl group were substituted (e.g., with a methyl group at the 3-position), this would create a chiral center, leading to (R) and (S) enantiomers.

If a chiral linker were used to replace the cyclopentyl group.

In such hypothetical cases, it would be essential to synthesize and test the individual stereoisomers, as one might fit preferentially into a chiral binding site on a biological target, resulting in higher potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For furan-2-carboxamide analogs, a QSAR model would aim to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

A typical QSAR study on this scaffold would involve:

Data Set Compilation : A series of furan-2-carboxamide analogs with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or percent inhibition in an antibiofilm assay) would be compiled.

Descriptor Calculation : For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. For this compound and its analogs, these would include:

Constitutional Descriptors : Molecular weight, number of specific atoms (e.g., halogens, oxygen).

Topological Descriptors : Describing molecular shape, size, and branching.

Electronic Descriptors : Related to the distribution of electrons, such as dipole moment and partial charges on atoms. The electronegativity of the 5-bromo substituent would be a key parameter.

Quantum-Chemical Descriptors : Such as HOMO/LUMO energies.

Hydrophobic Descriptors : Like LogP, which would be influenced by both the bromo and cyclopentyl groups.

Model Generation and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the observed activity. For instance, a QSAR study on nitrofuran derivatives identified that the presence of a furan ring with a nitro group was essential, and descriptors related to the number of double bonds, sulfur atoms, and the gap between oxygen and sulfur atoms were correlated with antitubercular activity. A similar model for furan-2-carboxamides could reveal the optimal electronic and steric properties for the substituents at the 5-position and the N-position.

The resulting QSAR model could then be used to predict the activity of virtual analogs, allowing researchers to screen a vast chemical space computationally before committing to laboratory synthesis.

Future Perspectives and Emerging Research Directions for 5 Bromo N Cyclopentylfuran 2 Carboxamide

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. ijabbr.comijabbr.comutripoli.edu.ly The parent furan (B31954) ring is an electron-rich aromatic system capable of engaging in various interactions with biological macromolecules like enzymes and receptors. ijabbr.com This inherent characteristic suggests that 5-bromo-N-cyclopentylfuran-2-carboxamide could be a starting point for developing modulators of novel biological targets.

Future research will likely focus on screening the compound and its analogues against diverse target classes. The furan moiety is present in compounds with demonstrated anti-inflammatory, anticancer, antibacterial, and antifungal properties. ijabbr.comderpharmachemica.comresearchgate.net For instance, certain furan-based derivatives have shown potent cytotoxic activity against cancer cell lines like MCF-7 (breast cancer), with some inducing cell cycle arrest and apoptosis. nih.govresearchgate.net Others have been investigated for activity against drug-resistant bacteria by targeting essential enzymes. nih.gov

The N-cyclopentyl group provides a lipophilic component that can influence the compound's pharmacokinetic properties and its fit within receptor binding pockets. The bromine atom at the 5-position is particularly significant; it can act as a key interaction point (e.g., through halogen bonding) within a protein's active site, potentially conferring selectivity and potency. Furthermore, this position is often amenable to synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

The exploration of underexplored therapeutic areas for this scaffold is a promising avenue. Given the neurological activity of some furan derivatives, investigating targets within the central nervous system could be a fruitful direction. ijabbr.com Likewise, the role of related compounds in cardiovascular diseases suggests that receptors and enzymes in these pathways could be valuable targets to investigate. mdpi.com

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Targets Rationale Based on Furan Scaffold
Oncology Tubulin, Protein Kinases, Topoisomerases Furan derivatives have shown cytotoxicity, cell cycle arrest at the G2/M phase, and apoptosis induction in cancer cells. utripoli.edu.lynih.gov
Infectious Diseases Bacterial DNA Gyrase, Fungal Ergosterol Pathway The furan nucleus is a core component of various synthetic compounds with antibacterial and antifungal effects. ijabbr.comnih.gov
Inflammation Cyclooxygenase (COX) enzymes, Cytokines Anti-inflammatory properties are a known feature of many furan-containing molecules. ijabbr.com
Neurology Dopamine/Serotonin Receptors, Monoamine Oxidase The furan scaffold is present in compounds with antidepressant and anxiolytic activities. ijabbr.com

Advancement in Synthetic Methodologies for Architecturally Complex Derivatives

The future development of this compound as a lead compound is contingent on the ability to generate a diverse library of analogues. Advances in synthetic chemistry are crucial for this endeavor. The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions.

Methodologies such as the Suzuki-Miyaura cross-coupling are highly effective for creating new carbon-carbon bonds by replacing the bromine with various aryl or heteroaryl groups. nih.gov This allows for the systematic exploration of how different substituents at the 5-position affect biological activity. Similarly, Buchwald-Hartwig amination could be employed to introduce diverse nitrogen-based functionalities.

Diversity-oriented synthesis (DOS) is another key strategy. Starting from the core this compound structure, a series of reactions can be applied to generate a collection of structurally diverse molecules. nih.gov This can involve modifying the N-cyclopentyl group, performing reactions on the furan ring itself, or further functionalizing groups introduced via cross-coupling. Recent developments in furan synthesis, such as modular strategies using propargyl alcohols, could also be adapted to create highly substituted and architecturally complex derivatives that are not easily accessible through traditional methods. researchgate.net The goal is to expand the "drug-like" chemical space around the core scaffold, increasing the probability of discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the optimization of this compound represents a significant future direction. numberanalytics.comnih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds before they are synthesized. nih.gov

Key applications include:

Target Prediction and Virtual Screening: AI algorithms can analyze the structure of this compound and screen it against large databases of protein structures to predict potential biological targets. plos.orgnih.gov This can help prioritize which biological assays are most likely to yield positive results.

De Novo Design: Generative AI models can design novel derivatives of the lead compound that are optimized for specific properties, such as high binding affinity for a target, low predicted toxicity, or desirable ADME (absorption, distribution, metabolism, and excretion) characteristics. premierscience.com

SAR Analysis: As experimental data for a series of analogues becomes available, ML models can identify complex structure-activity relationships that may not be apparent to a human chemist. ntu.edu.sg This can guide the design of the next generation of compounds more efficiently.

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for complex target molecules, potentially reducing the time and resources required for their synthesis. nih.gov

By integrating AI and ML, researchers can explore the chemical space around this compound more intelligently and with a higher probability of success. nih.govspringernature.comyoutube.com

Development of Advanced In Vitro Assay Models for Deeper Mechanistic Insights

To better understand the biological effects of this compound and its derivatives, future research must move beyond traditional two-dimensional (2D) cell cultures. Advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, more accurately mimic the complex microenvironment of native human tissues. moleculardevices.combmrat.org

These 3D models offer several advantages for drug screening and mechanistic studies:

They recapitulate cell-cell and cell-matrix interactions found in vivo. researchgate.netnih.gov

They establish physiological gradients of nutrients, oxygen, and drug concentrations, which can significantly impact cellular responses. mdpi.com

Gene and protein expression profiles in 3D models are often more comparable to in vivo tissues than those in 2D cultures. mdpi.com

Using patient-derived organoids (PDOs), for example, would allow for the testing of this compound derivatives on models that reflect the genetic diversity of human diseases like cancer. moleculardevices.commdpi.com High-content imaging and analysis of these 3D models can provide deep insights into the compound's mechanism of action, such as its effects on cell morphology, proliferation, invasion, and cell death. nih.gov This approach bridges the gap between simplistic 2D assays and complex in vivo animal models, improving the translational relevance of preclinical findings. mdpi.com

Table 2: Comparison of In Vitro Assay Models for Compound Evaluation

Model Type Key Features Application for this compound
2D Monolayer Culture Cells grown on a flat, plastic surface. High-throughput primary screening for basic cytotoxicity and activity.
3D Spheroids Self-aggregated clusters of cells. Mimic small, avascular tumors. bmrat.org Secondary screening for anti-proliferative effects, drug penetration studies. moleculardevices.com
3D Organoids Stem-cell derived, self-organizing structures with tissue-like architecture. mdpi.com Mechanistic studies, efficacy testing in patient-derived models, toxicity prediction. mdpi.com
Microfluidic "Lab-on-a-Chip" Integrated systems that allow for controlled perfusion and co-culture. Dynamic drug response studies, modeling of multi-organ interactions.

Role of this compound as a Foundational Platform for Chemical Biology Applications

Beyond its potential as a therapeutic agent, the structure of this compound makes it an attractive foundational platform for creating tools for chemical biology. Chemical probes are essential for dissecting complex biological processes, and this compound possesses features that are ideal for this purpose.

The bromine atom is a key enabler. Halogenated compounds are increasingly used in bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwebsite-files.comnih.gov While not a traditional bioorthogonal handle itself, the bromo-furan can be a precursor to moieties that are, or it can participate in specific labeling reactions. For instance, the bromine can be synthetically replaced with an azide (B81097) or alkyne group for use in click chemistry reactions like CuAAC or SPAAC. website-files.comnih.gov

Furthermore, the furan scaffold itself has been used to create fluorescent probes. nih.gov By conjugating the furan ring to other systems, it is possible to create molecules whose fluorescence properties change in response to their local microenvironment, allowing for the sensing of polarity or binding events. nih.gov A derivative of this compound could be developed into a fluorescent probe to visualize its target protein within a cell or to report on a specific enzymatic activity. The halogen itself can also influence photophysical properties. rsc.org This dual functionality—as a potential bioactive molecule and a versatile chemical platform—underscores its future research value.

Q & A

Q. How to assess the compound’s metabolic stability in hepatic microsomal assays?

  • Methodological Answer : Incubate with human liver microsomes (HLM) in NADPH-regenerating systems. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance. Include positive controls (e.g., verapamil) to validate assay conditions. Phase I metabolites (e.g., hydroxylation) are identified via accurate mass shifts (±16 Da) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.